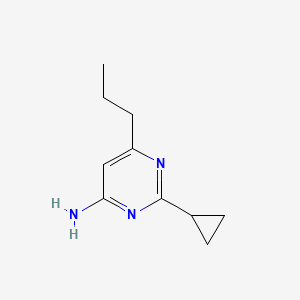

2-Cyclopropyl-6-propylpyrimidin-4-amine

描述

Nuclear Magnetic Resonance (NMR) Spectral Data

$$^1$$H NMR (400 MHz, CDCl$$_3$$):

- δ 0.60–0.75 (m, 4H): Cyclopropyl methylene protons.

- δ 1.02 (t, $$J = 7.2 \, \text{Hz}$$, 3H): Terminal methyl group of the propyl chain.

- δ 1.60–1.72 (m, 2H): Central methylene of the propyl chain.

- δ 2.45 (t, $$J = 7.6 \, \text{Hz}$$, 2H): Methylene adjacent to the pyrimidine ring.

- δ 6.35 (s, 1H): Pyrimidine H-5 proton.

- δ 8.10 (s, 1H): Exchangeable amine proton (broadening observed in D$$_2$$O).

$$^{13}$$C NMR (100 MHz, CDCl$$_3$$):

Infrared (IR) and Mass Spectrometric Profiles

IR (KBr, cm$$^{-1}$$):

- 3350, 3280: N-H asymmetric and symmetric stretches.

- 1605, 1580: C=N and C=C aromatic vibrations.

- 1450: Cyclopropyl C-H bending.

- 1250: C-N stretch of the amine.

Mass Spectrometry (EI):

- m/z 177.25 [M$$^+$$]: Molecular ion peak.

- m/z 134 [M$$^+$$-C$$3$$H$$7$$]: Loss of the propyl group.

- m/z 91 [C$$5$$H$$7$$N$$_2$$$$^+$$]: Pyrimidine fragment with cyclopropyl.

Crystallographic Studies and Three-Dimensional Conformation

No single-crystal X-ray diffraction data for this compound has been reported to date. However, computational modeling (DFT at B3LYP/6-31G* level) predicts a planar pyrimidine ring with substituents in equatorial orientations. The cyclopropyl group adopts a puckered conformation, while the propyl chain extends perpendicular to the ring plane. Intermolecular hydrogen bonding between the amine and adjacent pyrimidine nitrogen atoms is theorized to stabilize the crystal lattice in analogous structures.

属性

IUPAC Name |

2-cyclopropyl-6-propylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-2-3-8-6-9(11)13-10(12-8)7-4-5-7/h6-7H,2-5H2,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIIJCZJXCWANMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=NC(=N1)C2CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-Cyclopropyl-6-propylpyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

- Chemical Name: this compound

- CAS Number: 1412955-89-5

- Molecular Formula: C_10H_14N_4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems:

- Enzyme Inhibition: The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. In vitro studies reported IC50 values indicating effective inhibition of COX-2, similar to established anti-inflammatory drugs like celecoxib .

- Neurotransmitter Modulation: Preliminary research suggests that this compound may influence neurotransmitter levels, particularly serotonin and dopamine, although specific pathways remain to be elucidated.

- Algal Growth Inhibition: Recent studies have highlighted its algicidal properties, demonstrating potent inhibition against harmful cyanobacterial species, which could have implications for environmental management and public health .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies and Research Findings

-

Anti-inflammatory Activity:

A study demonstrated that derivatives of pyrimidine compounds, including this compound, exhibited significant anti-inflammatory properties through the inhibition of COX enzymes. The structure–activity relationship (SAR) indicated that specific substitutions on the pyrimidine ring enhanced COX selectivity and potency . -

Neuropharmacological Studies:

Investigations into the neuropharmacological effects revealed that the compound could modulate neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders. However, detailed mechanisms remain to be fully characterized through further research. -

Environmental Applications:

The algicidal activity against cyanobacteria positions this compound as a candidate for addressing harmful algal blooms in aquatic environments. Its efficacy was comparable to traditional algicides but with reduced toxicity to non-target organisms such as zebrafish, suggesting a safer alternative for environmental management .

科学研究应用

Medicinal Chemistry

2-Cyclopropyl-6-propylpyrimidin-4-amine has shown promise in various therapeutic applications:

- Anticancer Activity : Research indicates that pyrimidine derivatives can exhibit significant anticancer properties. Compounds structurally related to this compound have demonstrated inhibitory effects on cancer cell lines, suggesting this compound may also possess similar activities .

- Kinase Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle and have been linked to cancer proliferation. In vitro assays have shown nanomolar inhibition against CDK9 for structurally similar compounds .

Biological Research

The compound can serve as a probe to study biological systems and molecular interactions. Its unique structure allows researchers to investigate its effects on various enzymes and receptors, potentially leading to new insights into disease mechanisms.

Industrial Applications

In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its role as a building block for more complex organic compounds further underscores its versatility .

Structure–Activity Relationship (SAR)

Understanding the SAR is essential for predicting the biological activity of this compound. Variations in substituents at the 2 and 6 positions can significantly influence potency and selectivity against specific biological targets.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Cyclopropyl at C2, Propyl at C6 | Potential anticancer and anti-inflammatory |

| 2-Cyclopropyl-6-isopropylpyrimidin-4-amine | Cyclopropyl at C2, Isopropyl at C6 | Similar activity profile |

| 2-Cyclopropyl-6-(3-methoxyphenyl)pyrimidin-4-amine | Cyclopropyl at C2, Methoxyphenyl at C6 | Enhanced lipophilicity; potential for greater bioactivity |

This table highlights how modifications can lead to variations in biological activity, emphasizing the importance of structural analysis in drug development.

Inhibition of CDKs

A study evaluated a series of pyrimidine derivatives for their ability to inhibit CDKs involved in cancer progression. Compounds structurally related to this compound displayed nanomolar inhibition against CDK9, indicating strong potential as therapeutic agents .

Anti-inflammatory Assays

In vivo experiments demonstrated that certain pyrimidine derivatives could significantly reduce inflammation markers in animal models. These findings suggest that this compound may similarly affect inflammatory pathways .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Variations

The following table summarizes key structural differences between 2-Cyclopropyl-6-propylpyrimidin-4-amine and analogs from the evidence:

Key Observations:

- Position 2 Substituents : Cyclopropyl (target compound) vs. chloro (), methylthio (). Chloro groups enhance electrophilicity, enabling nucleophilic substitution reactions, whereas cyclopropyl and methylthio groups may improve metabolic stability .

- Position 6 Substituents: Propyl (target compound) vs. methyl (), cyclopropyl ().

- Position 4 Functional Groups : Amine (target compound) vs. carboxylic acid (). Amines are nucleophilic and basic, influencing solubility and binding to biological targets, while carboxylic acids participate in hydrogen bonding and salt formation .

Physicochemical and Reactivity Comparisons

- Solubility : Carboxylic acid derivatives (e.g., ) exhibit higher aqueous solubility at physiological pH due to ionization, whereas amines (e.g., target compound, ) may require protonation for solubility .

- Reactivity : Chloro-substituted pyrimidines () are reactive toward nucleophilic aromatic substitution, making them versatile intermediates. The target compound’s cyclopropyl and propyl groups likely reduce electrophilicity, favoring stability over reactivity.

准备方法

General Synthetic Strategy

The synthesis of 2-Cyclopropyl-6-propylpyrimidin-4-amine typically involves:

- Formation of a substituted pyrimidine ring bearing chloro or other leaving groups at positions 2 and 6.

- Subsequent nucleophilic substitution at these positions with appropriate amines or alkyl groups.

- Introduction of the cyclopropyl group at C2 and propyl group at C6 via organometallic or cross-coupling reactions or by using substituted precursors.

Preparation via Nucleophilic Aromatic Substitution on Halogenated Pyrimidines

A common approach involves starting from 2,4,6-trichloropyrimidine or dichloropyrimidine derivatives, followed by selective substitution at C2 and C6.

Step 1: Halogenated Pyrimidine Synthesis

Starting from precursors such as diethyl malonate or substituted malonates, pyrimidine rings are constructed by cyclization and chlorination steps. For example, nitration of diethyl malonate followed by ring closure and chlorination yields 2,4,6-trichloropyrimidine derivatives with high yields (~90%) and minimal byproducts, optimizing cost and scalability.Step 2: Selective Substitution at C2 and C6

The chlorine atoms at C2 and C6 are displaced by nucleophiles such as cyclopropylamine and propylamine or their equivalents. Reactions are typically performed in polar aprotic solvents like N-methylpyrrolidone (NMP) or ethanol, often in the presence of a base such as triethylamine to neutralize HCl formed. The reaction conditions involve heating at 80–120 °C under inert atmosphere for 12–16 hours to ensure complete substitution.-

- 2,4,6-trichloropyrimidine + cyclopropylamine + triethylamine in NMP at 80 °C for 16 h

- Followed by addition of propylamine under similar conditions for substitution at C6

- Work-up involves extraction with ethyl acetate, washing with brine, drying over magnesium sulfate, and purification by flash chromatography.

Copper-Promoted Dehydrosulfurative Carbon–Nitrogen Cross-Coupling

Recent advances include copper-promoted C–N cross-coupling reactions to introduce amino groups onto pyrimidine rings bearing sulfur substituents.

- This method allows the direct coupling of cyclopropylamines with halogenated pyrimidines, improving yields and selectivity.

- The reaction proceeds under mild conditions with copper catalysts and suitable ligands, achieving good yields for 2- and 6-substituted pyrimidines.

Catalytic Hydrogenation and Reduction Steps

In some synthetic routes, intermediates bearing nitro or azo groups are reduced catalytically to amines.

- For example, reduction of 2-propylthio-4,6-dichloro-5-aminopyrimidine intermediates using palladium on carbon under hydrogen atmosphere in alcohol solvents yields the corresponding amines with high purity and yield.

- These steps require controlled temperature and pressure (often elevated) to optimize reaction rates and minimize side reactions.

Data Table Summarizing Key Preparation Methods

Research Findings and Optimization Notes

- The choice of solvent and base is critical for the success of nucleophilic aromatic substitution; polar aprotic solvents and tertiary amines enhance nucleophilicity and neutralize acid byproducts.

- Copper-catalyzed methods reduce the need for harsh conditions and improve functional group tolerance, making them attractive for complex pyrimidine derivatives.

- Reduction steps using palladium catalysts require careful control of hydrogen pressure and temperature to prevent over-reduction or catalyst poisoning.

- Use of substituted malonates as starting materials allows for cost-effective and high-yielding synthesis of pyrimidine cores with desired substitutions.

常见问题

Q. Advanced

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) Simulations : Model solvation effects and intermolecular interactions under varying conditions (e.g., pH, solvent polarity) .

- Reaction Path Search Algorithms : Tools like GRRM or AFIR can map potential energy surfaces to identify intermediates and transition states .

How can researchers resolve contradictions in experimental data related to the compound’s physicochemical properties (e.g., pKa, solubility)?

Q. Advanced

- Cross-Validation : Use multiple techniques (e.g., potentiometric titration for pKa, shake-flask method for solubility) to reduce measurement errors .

- Statistical Analysis : Apply ANOVA or regression models to assess variability across replicate experiments .

- Literature Benchmarking : Compare results with structurally analogous compounds (e.g., 2-Cyclopropylpyrimidin-4-amine, pKa ~7.18) to identify outliers .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic

- Hazard Mitigation : Use PPE (gloves, goggles) due to risks of skin/eye irritation (H315, H319) and respiratory toxicity (H335) .

- Emergency Procedures : Follow first-aid measures for inhalation (fresh air, artificial respiration) or skin contact (soap/water wash) .

- Storage : Keep in a ventilated, fire-resistant area, as pyrimidines may decompose at high temperatures .

How can researchers design experiments to explore the biological activity of this compound against novel drug targets?

Q. Advanced

- In Silico Screening : Use molecular docking (AutoDock, Schrödinger) to predict binding affinities to enzymes or receptors .

- Dose-Response Assays : Employ cell-based models (e.g., IC50 determination) with positive/negative controls to validate specificity .

- Metabolic Stability Tests : Use liver microsomes or hepatocyte assays to assess pharmacokinetic properties .

What methodologies are recommended for analyzing degradation products of this compound under accelerated stability conditions?

Q. Advanced

- Forced Degradation Studies : Expose the compound to heat, light, and humidity, then analyze via LC-MS/MS to identify degradation pathways .

- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .

- Isotopic Labeling : Track 13C/15N-labeled analogs to elucidate fragmentation patterns in mass spectra .

How can researchers address discrepancies between predicted and observed spectroscopic data for this compound?

Q. Advanced

- Conformational Analysis : Perform rotational barrier calculations (DFT) to identify dominant conformers affecting NMR chemical shifts .

- Solvent Effects : Simulate solvent interactions (COSMO-RS) to reconcile experimental vs. theoretical spectra .

- Crystallographic Validation : Compare experimental XRD data with computational crystal structure predictions .

What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?

Q. Advanced

- Preparative HPLC : Optimize mobile phase (e.g., acetonitrile/water gradients) and column packing (C18 silica) for high-resolution separation .

- Membrane Technologies : Use nanofiltration to remove low-molecular-weight impurities .

- Countercurrent Chromatography : Leverage partition coefficients for scalable, solvent-efficient purification .

How can data integrity and reproducibility be ensured in studies involving this compound?

Q. Advanced

- Electronic Lab Notebooks (ELNs) : Digitally track raw data, protocols, and revisions to prevent data loss .

- Blinded Experiments : Implement double-blinding in biological assays to minimize bias .

- Open-Source Repositories : Share spectral data (NMR, MS) on platforms like Zenodo for community validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。